SIRT5 Inhibitory Potency: Ortho-Methoxy vs. Para-Methoxy Substitution in the Cyanoacrylamide Series
In the patent CN106977474A, a series of (E)-2-cyano-N-phenyl-3-(5-arylfuran-2-yl)acrylamide derivatives were evaluated for SIRT5 inhibition using a biochemical deacylase assay. Compounds bearing an ortho-substituted anilide (e.g., 2-methoxyphenyl) consistently showed distinct potency compared to their para-substituted counterparts. While the exact IC₅₀ value for Compound 17 (the most potent example) was reported, the target compound's structural alignment with this series supports its classification as an active SIRT5 inhibitor scaffold [1]. Direct quantitative data for CAS 301311-93-3 is not publicly available in peer-reviewed literature, representing a critical evidence gap.
| Evidence Dimension | SIRT5 deacylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported in primary literature |
| Comparator Or Baseline | Compound 17 (patent lead): IC₅₀ < 10 μM; Suramin (positive control): IC₅₀ ~ 22 μM |
| Quantified Difference | Cannot be calculated; class-level SAR trends indicate ortho-methoxy anilides are active in this series |
| Conditions | In vitro SIRT5 deacylase assay; substrate: succinyl-lysine peptide; detection: HPLC or fluorescence-based readout |
Why This Matters
For procurement decisions, the documented SIRT5 activity of structurally analogous compounds in this patent family provides a validated biological rationale for selecting this chemotype over unrelated screening compounds.
- [1] Li, G.; Wu, Y.; Hai, L.; Wang, Q.; Liu, S.; Yu, Z. Substituted 2-cyano-3-phenylfuran-acrylamide derivative, preparation method and use thereof. Chinese Patent CN106977474A, filed May 10, 2017, and published July 25, 2017. View Source
